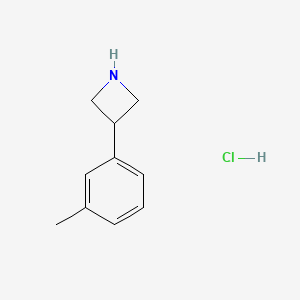

3-(m-Tolyl)azetidine Hydrochloride

Description

Significance of Azetidine (B1206935) Core Structures in Contemporary Chemical Research

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry and drug discovery. nih.govnih.gov Despite historical challenges in their synthesis due to inherent ring strain, azetidines have garnered significant attention from researchers. nih.govnih.govmedwinpublishers.com This interest stems from their unique combination of satisfactory stability and molecular rigidity, which can impart favorable pharmacological characteristics to a molecule. nih.govnih.gov

The incorporation of an azetidine motif can lead to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability. google.com Furthermore, the three-dimensional nature of the azetidine ring is a desirable feature in modern drug design, moving away from the flat, planar structures that have been associated with issues in bioavailability and toxicity. nih.gov

Azetidines are considered valuable bioisosteres, capable of replacing other cyclic systems like piperidine (B6355638) or pyrrolidine (B122466), or even acyclic fragments, to modulate a compound's biological activity and properties. nih.govwikipedia.org This bioisosteric replacement can lead to optimized potency, selectivity, and pharmacokinetic profiles. wikipedia.org The azetidine core is found in a variety of biologically active compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, as well as applications in treating central nervous system (CNS) disorders. nih.govnih.gov The azetidine ring's ability to serve as a versatile building block has solidified its importance in the synthesis of complex molecular architectures. acs.orgresearchgate.net

Below is a table summarizing the key attributes of the azetidine core in chemical research:

| Attribute | Significance in Chemical Research |

| Molecular Rigidity | Provides a constrained conformation, which can lead to higher binding affinity and selectivity for biological targets. nih.gov |

| Stability | Offers a balance of ring strain and stability, making it more manageable than aziridines but more reactive than pyrrolidines. medwinpublishers.comnih.gov |

| Bioisosterism | Acts as a valuable replacement for other cyclic and acyclic moieties to optimize drug properties. nih.govwikipedia.org |

| Pharmacological Activity | Found in compounds with a broad range of therapeutic applications. nih.govnih.gov |

| Synthetic Utility | Serves as a key building block for the construction of diverse and complex molecules. acs.orgresearchgate.net |

Historical Context of Azetidine Synthesis and Early Applications

The history of azetidine chemistry dates back to the early 20th century, with the ring system being known since at least 1907. uni.lu However, significant exploration of its chemistry did not commence until the 1940s. uni.lu The synthesis of azetidines has been historically challenging due to the considerable ring strain of the four-membered ring, which makes ring closure energetically unfavorable compared to the formation of five- or six-membered rings. medwinpublishers.comwikipedia.org

Early synthetic methods often involved intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. acs.org These traditional methods, while foundational, were often hampered by low yields and a lack of general applicability. acs.org The discovery of the first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, in 1955 from the lily of the valley (Convallaria majalis), spurred further interest in this class of compounds. medwinpublishers.comwikipedia.org This natural product was identified as a proline antagonist, highlighting the potential biological significance of the azetidine scaffold from early on. wikipedia.org

The most prominent early application of azetidine-containing structures is found in the field of antibiotics. The β-lactam (azetidin-2-one) ring is the core structural feature of penicillin, discovered by Alexander Fleming in 1928, and subsequently of cephalosporins, carbapenems, and monobactams. uni.luorganic-chemistry.org The reactivity of the strained β-lactam ring is crucial for the antibacterial activity of these drugs, which work by inhibiting bacterial cell wall synthesis. uni.lu The immense success of β-lactam antibiotics drove much of the early research into the synthesis and reactivity of the azetidine ring system. organic-chemistry.org

Rationale for Focused Academic Inquiry into 3-(m-Tolyl)azetidine (B13346248) Hydrochloride

The specific academic interest in 3-(m-Tolyl)azetidine Hydrochloride stems from its position within the broader, promising class of 3-aryl-azetidine derivatives. nih.gov Research into these compounds is driven by their potential as modulators of CNS targets, particularly monoamine transporters such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). nih.gov The substitution pattern on the aryl ring of 3-aryl-azetidines is a key determinant of their binding affinity and selectivity for these transporters. nih.gov Therefore, the synthesis of specific analogues like 3-(m-Tolyl)azetidine allows for a systematic exploration of structure-activity relationships (SAR).

The m-tolyl group, a methyl-substituted phenyl ring at the meta position, provides a specific combination of steric and electronic properties. acs.org Investigating this particular isomer helps researchers understand how the position of the substituent on the aryl ring influences the compound's interaction with its biological target. nih.gov The hydrochloride salt form is typically prepared to enhance the compound's solubility and stability for experimental purposes.

Furthermore, the 3-aryl-azetidine scaffold is being explored as a more compact and less lipophilic alternative to the tropane (B1204802) ring system found in some CNS-active compounds. nih.gov This can lead to improved pharmacokinetic profiles. Additionally, 3-aryl-azetidine derivatives have been investigated as analogues of existing pharmaceuticals, such as the analgesic meperidine, indicating their potential in pain management research. uni.lu The synthesis and study of this compound, therefore, represents a focused effort to generate a novel chemical entity with the potential to contribute to the development of new therapeutics for neurological and psychiatric disorders. nih.govnih.gov

Overview of Research Scope and Foundational Methodologies in Azetidine Chemistry

The scope of research in azetidine chemistry is broad, encompassing the development of novel synthetic methods, the exploration of their reactivity, and their application as building blocks in the synthesis of more complex molecules and as pharmacologically active agents. nih.govfrontiersin.org Foundational methodologies for the synthesis of the azetidine ring have evolved significantly from early, often low-yielding procedures.

Modern synthetic strategies can be broadly categorized as follows:

Intramolecular Cyclization: This remains a cornerstone of azetidine synthesis. It typically involves the formation of a C-N bond through the cyclization of a linear precursor, such as a γ-amino alcohol or a γ-haloamine. wikipedia.orgebi.ac.uk Advances in this area include the use of various activating agents and catalysts to improve efficiency and functional group tolerance. frontiersin.org

[2+2] Cycloaddition Reactions: These reactions involve the direct formation of the four-membered ring from two two-atom components. The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a notable example for synthesizing functionalized azetidines. acs.orgebi.ac.uk Another significant method is the Staudinger synthesis of β-lactams from a ketene (B1206846) and an imine. organic-chemistry.org

Ring Expansion and Contraction Reactions: Azetidines can be synthesized by the expansion of smaller rings, such as aziridines, or the contraction of larger rings, like pyrrolidines. nih.govfrontiersin.org

Functionalization of Pre-existing Azetidine Rings: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to introduce aryl groups at the 3-position of the azetidine ring, allowing for the synthesis of a diverse library of 3-aryl-azetidines. uni.lufrontiersin.org

The table below provides a summary of these foundational methodologies:

| Synthetic Methodology | Description |

| Intramolecular Cyclization | Formation of the azetidine ring by cyclizing a linear precursor containing a nitrogen nucleophile and a leaving group at the appropriate positions. wikipedia.orgebi.ac.uk |

| [2+2] Cycloaddition | A reaction where two components, each contributing two atoms, combine to form the four-membered ring. acs.orgebi.ac.uk |

| Ring Expansion/Contraction | Synthesis of azetidines from smaller (e.g., aziridines) or larger (e.g., pyrrolidines) heterocyclic systems. nih.govfrontiersin.org |

| Ring Functionalization | Modification of a pre-formed azetidine ring, for example, through palladium-catalyzed cross-coupling reactions to introduce substituents. uni.lufrontiersin.org |

The characterization of newly synthesized azetidine derivatives typically involves a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm their chemical structure. uni.lu

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-methylphenyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-3-2-4-9(5-8)10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJLXEFOFRJLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 M Tolyl Azetidine Hydrochloride

Retrosynthetic Analysis of the 3-(m-Tolyl)azetidine (B13346248) Ring System

A retrosynthetic analysis of the 3-(m-tolyl)azetidine ring system reveals several key bond disconnections that suggest potential forward synthetic strategies. The most intuitive disconnections are of the carbon-nitrogen bonds, leading back to a 1,3-difunctionalized propane (B168953) backbone.

Scheme 1: Key Retrosynthetic Disconnections for 3-(m-Tolyl)azetidine

| Disconnection | Precursor Type | Synthetic Strategy |

| C2-N1 and C4-N1 | 1,3-Dihalopropane with a tolyl group at C2 | Intramolecular nucleophilic substitution |

| C2-C3 and C4-N1 | Imine and an alkene/alkyne | [2+2] Cycloaddition |

| C3-C4 and C2-N1 | γ-Amino alcohol or related derivative | Intramolecular cyclization |

| Ring Contraction | Substituted pyrrolidine (B122466) | Rearrangement reaction |

This analysis highlights that the primary challenge lies in the stereoselective and regioselective formation of the four-membered ring. The tolyl group at the C3 position influences the reactivity and stability of intermediates and transition states in these proposed pathways.

Classical Approaches to Azetidine (B1206935) Ring Formation Applied to Tolyl Derivatives

Traditional methods for constructing the azetidine ring have been adapted for the synthesis of tolyl-substituted analogues. These approaches often rely on fundamental organic reactions, providing robust, albeit sometimes low-yielding, routes to the desired heterocycle.

Cyclization Reactions via Intramolecular Nucleophilic Substitution

One of the most common methods for forming the azetidine ring is through intramolecular nucleophilic substitution. magtech.com.cnresearchgate.net This strategy involves a γ-amino halide or a related substrate where the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position to form the four-membered ring. researchgate.net

For the synthesis of 3-(m-tolyl)azetidine, this would typically involve a precursor such as 1-amino-3-halo-2-(m-tolyl)propane. The success of this cyclization is highly dependent on the nature of the leaving group and the reaction conditions. Often, high dilution is necessary to favor the intramolecular reaction over intermolecular polymerization.

A related approach involves the ring-opening of epoxides. For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. nih.gov This method could be adapted for the synthesis of 3-(m-tolyl)azetidine by starting with a suitably substituted epoxy amine.

Ring Contraction Strategies

Ring contraction of five-membered heterocycles, such as pyrrolidines, offers an alternative pathway to the strained azetidine ring. magtech.com.cnrsc.org Photochemical methods have been explored for the ring contraction of saturated heterocycles. nih.gov For example, the photochemical rearrangement of 5,5-disubstituted cyclopent-2-enones can lead to cyclopropyl-substituted ketene (B1206846) intermediates, which can be trapped to form cyclopropane (B1198618) derivatives. researchgate.net While not a direct route to azetidines, this illustrates the principle of using photochemical energy to induce ring contractions.

A more direct approach involves the Favorskii-type rearrangement of α-halo-γ-lactams. In a notable example, a one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones has been developed to synthesize α-carbonylated N-sulfonylazetidines. rsc.orgacs.orgnih.gov This method involves the opening of the pyrrolidinone ring by a nucleophile, followed by an intramolecular SN2 displacement of the bromide by the resulting amide anion to form the azetidine ring. acs.org

Multi-component Reaction Pathways

Multi-component reactions (MCRs) provide an efficient means to construct complex molecules in a single step. researchgate.net The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for synthesizing azetidines. nih.govrsc.orgnih.govchemrxiv.org This reaction can, in principle, be applied to the synthesis of 3-(m-tolyl)azetidine by reacting an appropriate imine with an alkene under photochemical conditions. The success of this reaction is often dependent on the electronic properties of the reactants and the ability to control the regioselectivity of the cycloaddition. Recent advances have focused on visible-light-mediated versions of this reaction, expanding its applicability. nih.govchemrxiv.orgacs.org

Modern Synthetic Routes to 3-(m-Tolyl)azetidine Hydrochloride

Contemporary synthetic methods often employ catalysis to achieve high levels of efficiency, selectivity, and stereocontrol, addressing many of the limitations of classical approaches.

Catalytic Asymmetric Synthesis and Stereoselective Approaches

The development of catalytic asymmetric methods has been crucial for accessing enantioenriched azetidines, which are highly valuable in medicinal chemistry. researchgate.netresearchgate.netresearcher.life Chiral catalysts can be employed to control the stereochemical outcome of various ring-forming reactions.

For instance, chiral base-catalyzed enantioselective transformations of 4-formyloxyazetidinone have been used to synthesize 4-aryloxyazetidinones. nih.gov This approach utilizes cinchona alkaloids as catalysts to induce enantioselectivity in the nucleophilic substitution reaction.

Stereoselective ring expansions of methylene (B1212753) aziridines with rhodium-bound carbenes have been shown to produce highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This method proceeds through an ylide-type mechanism and efficiently transfers chirality from the starting material to the product.

Furthermore, the synthesis of chiral azetidine-based amino acids has been achieved through the asymmetric hydrogenation of unsaturated azetinylcarboxylic acids. acs.orgthieme-connect.de This method allows for the stereoselective introduction of substituents on the azetidine ring. The development of general and scalable methods for producing enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides has also been reported, offering a versatile approach to a range of chiral azetidine products. acs.org

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles is pivotal in the modern synthesis of azetidine derivatives to minimize environmental impact and enhance safety. Sustainable approaches focus on the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions.

One sustainable method involves a one-pot synthesis of nitrogen-containing heterocycles using microwave irradiation in an alkaline aqueous medium. organic-chemistry.org This approach offers a simple and efficient cyclocondensation of alkyl dihalides with primary amines. organic-chemistry.org Another green technique employs deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, as an environmentally friendly reaction medium. researchgate.net These solvents are biodegradable, have low toxicity, and can be recycled, making them a sustainable alternative to volatile organic compounds. researchgate.net For instance, the synthesis of tacrine, a related heterocyclic compound, achieved a 98% yield in a DES, and this protocol was scalable without a loss in yield. researchgate.net

Mechanochemical methods, like ball-milling, also represent a green approach by reducing or eliminating the need for solvents. researchgate.net In the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, optimizing the milling speed to 550 rpm was found to be crucial for maximizing the reaction yield. researchgate.net

Precursor Synthesis and Functionalization for the 3-(m-Tolyl)azetidine Core

The construction of the 3-(m-Tolyl)azetidine core relies on the careful synthesis and functionalization of key precursors. The azetidine ring is a strained four-membered heterocycle, and its synthesis often involves intramolecular cyclization reactions. nih.govnih.govmagtech.com.cn

A common strategy is the intramolecular SN2 reaction where a nitrogen atom attacks a carbon with a leaving group, such as a halogen or mesylate, to form the azetidine ring. nih.govfrontiersin.org For instance, 3-amino-azetidine derivatives, which are precursors to a wide range of biologically active compounds, can be synthesized through improved processes that enhance both yield and the scope of the preparation. google.com

The introduction of the m-tolyl group can be achieved through various methods. One approach is the Staudinger [2+2] cycloaddition between an imine and a ketene, which allows for the direct incorporation of the tolyl group during ring formation. evitachem.com Another method involves the nucleophilic substitution on a pre-formed azetidine ring. For example, an azetidin-3-ol (B1332694) can react with a tolyl-containing nucleophile. evitachem.com

The synthesis of precursors often involves multiple steps. For example, N-allyl amino diols can be converted to 2-cyano azetidines over four steps, including N-alkylation, protection of a primary alcohol, formation of a benzylic chloride, and subsequent treatment with a strong base like lithium hexamethyldisilylazide (LiHMDS). nih.gov The choice of protecting groups is also critical; for example, a t-butanesulfonyl (Bus) group can be used as it is readily removed under acidic conditions. nih.gov

Optimization of Reaction Conditions and Yields in Azetidine Synthesis

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, solvent, catalyst, and reaction time.

In the synthesis of azetidines via intramolecular aminolysis of cis-3,4-epoxy amines, lanthanide (III) trifluoromethanesulfonates (Ln(OTf)3), particularly La(OTf)3, have been identified as effective catalysts. nih.govfrontiersin.org The reaction conditions were optimized by refluxing a solution of the cis-3,4-epoxy amine with 5 mol% La(OTf)3 in 1,2-dichloroethane (B1671644) (CH2Cl)2. nih.govfrontiersin.org

Temperature control is also critical. For instance, in the [2+2] cycloaddition for forming the azetidine ring, maintaining temperatures between 80–110°C in solvents like toluene (B28343) or xylene helps to minimize side products and achieve cyclization yields of 70–90%. evitachem.com In other reactions, maintaining a low temperature, such as 0-5°C, during the initial steps can be crucial for controlling the reaction pathway. google.com

The choice of base and solvent system can significantly impact the outcome. For example, in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles under ball-milling conditions, basic alumina (B75360) was found to be the superior grinding auxiliary, affording a 95% yield. researchgate.net The final step in preparing the hydrochloride salt often involves treating the azetidine free base with hydrochloric acid, which can also serve to protect the strained ring from degradation, thereby improving the isolated yield. evitachem.com For example, in situ quenching of the azetidine free base with HCl can lead to isolated yields of up to 90%. evitachem.com

Mechanistic Investigations of 3 M Tolyl Azetidine Synthesis and Reactivity

Elucidation of Reaction Mechanisms in Four-Membered Ring Formation

The synthesis of the azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a cornerstone of modern organic and medicinal chemistry. rsc.org The formation of this strained ring system can be achieved through various mechanistic pathways, with intramolecular cyclization being a prominent strategy. rsc.orgmagtech.com.cn One common approach involves the intramolecular nucleophilic substitution of γ-haloamines or related substrates. For instance, the treatment of γ-chloropropylamine with a base can induce an intramolecular SN2 reaction, where the amine nitrogen attacks the carbon bearing the halogen, leading to the formation of the azetidine ring with the expulsion of a halide ion. youtube.com

Another significant pathway is the ring expansion of three-membered heterocycles like aziridines. magtech.com.cnresearchgate.net This transformation can be promoted thermally or through chemical reagents. For example, treatment of N-tosyl-aziridines with dimethylsulfoxonium methylide can lead to the formation of N-tosylazetidines. organic-chemistry.org The mechanism involves the opening of the aziridine (B145994) ring by the ylide, followed by an intramolecular cyclization to form the four-membered ring.

Photochemical methods, such as the aza Paternò-Büchi reaction, offer a distinct route to azetidines. nih.govresearchgate.net This [2+2] photocycloaddition between an imine and an alkene proceeds via the excitation of the imine to a triplet state, which then reacts with the alkene to form a diradical intermediate that subsequently closes to the azetidine ring. rsc.orgnih.gov The success of this reaction is often dependent on the nature of the substituents on both the imine and the alkene. nih.gov

Furthermore, metal-catalyzed reactions have emerged as powerful tools for azetidine synthesis. rsc.orgrsc.org For instance, palladium-catalyzed intramolecular C-H amination can convert a suitably positioned amine into an azetidine ring. rsc.org The proposed mechanism involves the formation of a high-valent palladium-nitrenoid species that inserts into a C-H bond to forge the C-N bond of the heterocycle. Similarly, gold-catalyzed intermolecular oxidation of alkynes can lead to the formation of azetidin-3-ones through the generation of a reactive α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov

The synthesis of 3-aryl-substituted azetidines, such as 3-(m-Tolyl)azetidine (B13346248), often utilizes precursors that already contain the aryl group. A two-step method for the synthesis of 2-arylazetidines involves the reaction of oxiranylmethyl-benzylamine derivatives with a strong base like a lithium diisopropylamide-potassium tert-butoxide superbase. acs.org This kinetically controlled reaction favors the formation of the four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org

Transition State Analysis in Key Synthetic Steps via Computational Studies

Computational chemistry has become an indispensable tool for understanding the intricate details of reaction mechanisms, particularly for strained ring systems like azetidines. mit.edunih.gov Transition state analysis through methods like density functional theory (DFT) provides insights into the energetics and geometries of the highest energy points along a reaction coordinate, which in turn helps to rationalize and predict reaction outcomes such as regioselectivity and stereoselectivity. nih.govresearchgate.net

In the context of azetidine synthesis from epoxy amines, computational studies have been employed to explain the observed regioselectivity. For the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, calculations have shown that the transition state leading to the azetidine product is energetically more favorable than the one leading to the corresponding pyrrolidine. frontiersin.orgnih.gov This is attributed to the coordination of the lanthanum catalyst to the substrate, which influences the geometry and energy of the transition states. frontiersin.orgnih.gov Specifically, calculations using a dimethylamine-coordinated lanthanum(III) model were consistent with the experimental observation of azetidine formation from the cis-epoxy amine. nih.gov

Quantum chemical investigations have also shed light on the regioselectivity of the ring-formation reactions of oxiranes to form 2-arylazetidines. acs.org The calculations were consistent with experimental findings and provided a quantum mechanical explanation for Baldwin's rules in the context of oxirane ring-opening, which is governed by the balance between ring strain and orbital overlap. acs.org

Furthermore, computational models have been developed to predict the feasibility of photocatalyzed azetidine synthesis. mit.edu By calculating the frontier orbital energies of the alkene and oxime precursors, researchers can predict whether a given pair will react to form an azetidine. mit.edu These models have shown that a wider range of substrates can participate in this reaction than previously thought. mit.edu

For the ring-opening of azetidinium ions, DFT calculations have been used to rationalize the observed regioselectivities of nucleophilic attack. researchgate.net These computational models can accurately predict which carbon atom of the azetidine ring is more susceptible to attack by different nucleophiles. researchgate.net

Kinetic Studies of 3-(m-Tolyl)azetidine Hydrochloride Formation and Ring-Opening

The stability of the azetidine ring is a crucial factor in its synthesis and reactivity. While more stable than the highly strained three-membered aziridines, azetidines are still susceptible to ring-opening reactions due to their inherent ring strain of approximately 25.4 kcal/mol. rsc.org The kinetics of both the formation and ring-opening of azetidines, particularly in their hydrochloride salt form, are influenced by several factors including substitution patterns, the nature of the attacking nucleophile, and the reaction conditions.

The formation of the azetidine ring is often a kinetically controlled process. acs.org For instance, in the synthesis of 2-arylazetidines from oxiranylmethyl-benzylamine derivatives, the use of a strong base at low temperatures favors the formation of the four-membered azetidine over the thermodynamically more stable five-membered pyrrolidine. acs.org This suggests that the activation barrier for the 4-exo-tet cyclization is lower than that for the 5-endo-tet cyclization under these conditions.

The ring-opening of azetidines, especially when activated as azetidinium salts (like the hydrochloride), is a common transformation. magtech.com.cn The quaternization of the nitrogen atom makes the ring more susceptible to nucleophilic attack. The rate of ring-opening is dependent on the nature of the substituent on the ring. For instance, azetidines with electron-withdrawing groups or unsaturated substituents at the 2-position often undergo cleavage of the C-N bond adjacent to the substituent, as the substituent can stabilize the developing negative charge or the transition state. magtech.com.cn

A study on the acid-mediated intramolecular ring-opening of N-substituted aryl azetidines revealed that the rate of decomposition is dependent on the substitution pattern and the length of the linker to a nucleophilic group. nih.gov For example, expanding the azetidine ring to a more stable pyrrolidine or increasing the length of the alkyl chain between the azetidine and a pendant amide group led to a slower rate of decomposition. nih.gov This indicates that the proximity and nucleophilicity of the internal nucleophile play a key role in the kinetics of the ring-opening reaction.

Solvent Effects and Catalysis in Azetidine Synthesis

Solvent choice and the use of catalysts are critical parameters that can significantly influence the yield, regioselectivity, and stereoselectivity of azetidine synthesis. rsc.org

Solvent Effects:

The solvent can affect reaction rates and selectivities by stabilizing or destabilizing reactants, intermediates, and transition states. In the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, a screen of solvents revealed that 1,2-dichloroethane (B1671644) (DCE) provided the highest yield compared to other solvents with similar boiling points like benzene. nih.gov In the enantioselective ring-opening of 3-substituted azetidines, ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) were found to provide better selectivity. acs.org

Catalysis:

Catalysts play a pivotal role in many modern methods for azetidine synthesis by providing alternative, lower-energy reaction pathways.

Lewis Acid Catalysis: Lewis acids are frequently used to activate substrates for cyclization or ring-opening reactions. Lanthanide triflates, such as La(OTf)₃ and Eu(OTf)₃, have been shown to be excellent catalysts for the regioselective ring-opening of epoxides by amines, leading to the formation of azetidines. frontiersin.orgnih.gov These catalysts are thought to coordinate to the epoxide oxygen, facilitating nucleophilic attack by the amine. frontiersin.org

Transition Metal Catalysis: Palladium catalysts are employed in intramolecular C-H amination reactions to construct the azetidine ring. rsc.org Gold catalysts have been used in the synthesis of azetidin-3-ones from N-propargylsulfonamides, proceeding through an α-oxogold carbene intermediate. nih.gov

Organocatalysis: Chiral squaramide hydrogen-bond donors have been shown to catalyze the highly enantioselective ring-opening of 3-substituted azetidines. acs.org The catalyst is believed to activate the azetidinium ion through hydrogen bonding, facilitating nucleophilic attack. acs.org

Photocatalysis: Iridium-based photocatalysts are used in the aza Paternò-Büchi reaction to promote the [2+2] cycloaddition of imines and alkenes by facilitating the formation of the excited triplet state of the imine. rsc.org

The table below summarizes the effect of different catalysts in various azetidine synthesis and functionalization reactions.

| Reaction | Catalyst | Role of Catalyst | Reference |

| Intramolecular aminolysis of epoxy amines | La(OTf)₃ | Lewis acid, activates epoxide for nucleophilic attack | frontiersin.orgnih.gov |

| Synthesis of azetidin-3-ones | BrettPhosAuNTf₂ | Forms reactive α-oxogold carbene intermediate | nih.gov |

| Intramolecular C(sp³)–H amination | Palladium(II) | Catalyzes C-N bond formation | rsc.org |

| Aza Paternò-Büchi reaction | fac-[Ir(dFppy)₃] | Photocatalyst, promotes triplet energy transfer | rsc.org |

| Enantioselective ring-opening of azetidines | Chiral Squaramide | Hydrogen-bond donor, activates azetidinium ion | acs.org |

Regioselectivity and Stereoselectivity in Azetidine Transformations

Controlling the regioselectivity and stereoselectivity in reactions involving azetidines is crucial for the synthesis of well-defined, complex molecules.

Regioselectivity:

Regioselectivity in azetidine chemistry often pertains to which bond is formed or broken. In the synthesis of azetidines from unsymmetrical precursors, the regioselectivity of the ring-forming step is critical. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of 3,4-epoxy amines, the reaction of cis-isomers selectively yields azetidines (4-exo-tet cyclization), while trans-isomers give pyrrolidines (5-endo-tet cyclization). frontiersin.orgnih.gov

In ring-opening reactions of unsymmetrical azetidines, the site of nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn Azetidines with substituents that can stabilize a partial positive charge on an adjacent carbon, such as an aryl group, tend to undergo nucleophilic attack at that carbon. magtech.com.cn This is due to the electronic effect of the substituent stabilizing the transition state. magtech.com.cn However, sterically bulky nucleophiles may preferentially attack the less hindered carbon atom. magtech.com.cn

Stereoselectivity:

The stereochemical outcome of azetidine reactions is of paramount importance, especially in the synthesis of chiral molecules.

Diastereoselectivity: In the synthesis of 2,3-disubstituted azetidines from the reduction of C-3 functionalized azetidin-2-ones, a high degree of diastereoselectivity for the trans-isomer has been observed. rsc.org Similarly, a two-step synthesis of 2-arylazetidines from oxiranylmethyl-benzylamine derivatives proceeds with high diastereoselectivity, affording the trans-product. acs.org

Enantioselectivity: The enantioselective synthesis of azetidines can be achieved using chiral catalysts or chiral auxiliaries. For example, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, derived from chiral sulfinamide chemistry, yields chiral azetidin-3-ones with high enantiomeric excess. nih.gov Chiral hydrogen-bond donor catalysts have been successfully employed for the enantioselective ring-opening of 3-substituted azetidines. acs.org Furthermore, a rhodium-catalyzed [3+1] ring expansion of methylene (B1212753) aziridines provides highly substituted methylene azetidines with excellent stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov

The following table provides examples of stereoselective transformations involving azetidines.

| Reaction | Key Feature | Stereochemical Outcome | Reference |

| Reduction of C-3 functionalized azetidin-2-ones | NaBH₄ reduction | High diastereoselectivity for trans-azetidines | rsc.org |

| Gold-catalyzed cyclization of N-propargylsulfonamides | Chiral sulfinamide auxiliary | High enantiomeric excess (>98% ee) | nih.gov |

| Ring expansion of methylene aziridines | Rhodium carbene | Excellent regio- and stereoselectivity | nih.gov |

| Synthesis of 2-arylazetidines | LiDA-KOR superbase | High diastereoselectivity for trans-product | acs.org |

| Ring-opening of 3-substituted azetidines | Chiral squaramide catalyst | High enantioselectivity (up to 97% ee) | acs.org |

Computational and Theoretical Chemistry of 3 M Tolyl Azetidine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and inherent reactivity of 3-(m-Tolyl)azetidine (B13346248) Hydrochloride. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the molecule's ground-state electron density, from which numerous properties can be derived. youtube.com

Calculations are typically initiated by optimizing the molecule's geometry to find its lowest energy structure. Using a functional like B3LYP combined with a suitable basis set (e.g., 6-311G(d,p)), one can obtain precise bond lengths, bond angles, and dihedral angles. kastamonu.edu.tr For 3-(m-Tolyl)azetidine Hydrochloride, this optimization would account for the puckered nature of the four-membered azetidine (B1206935) ring and the spatial orientation of the m-tolyl substituent. lookchem.com

From the optimized structure, a variety of electronic properties and global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's stability and reactivity. kastamonu.edu.trscielo.br The presence of the electron-donating methyl group on the phenyl ring and the protonated nitrogen in the azetidine ring significantly influences these electronic characteristics. The considerable ring strain of the azetidine core, estimated to be around 25.4 kcal/mol for the parent ring, is a primary driver of its reactivity. rsc.orgrsc.org

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Calculated Value | Unit | Significance |

| Total Energy | -578.987 | Hartrees | The total electronic energy of the optimized molecule. |

| Dipole Moment | 8.54 | Debye | Indicates high polarity, primarily due to the charged nitrogen center. |

| HOMO Energy | -8.92 | eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.25 | eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.67 | eV | Energy difference between HOMO and LUMO; indicates kinetic stability. A larger gap suggests lower reactivity. researchgate.net |

| Chemical Hardness (η) | 3.835 | eV | Resistance to change in electron distribution. Calculated as (E_LUMO - E_HOMO) / 2. scielo.br |

| Electronegativity (χ) | 5.085 | eV | The power to attract electrons. Calculated as -(E_LUMO + E_HOMO) / 2. kastamonu.edu.tr |

| Electrophilicity Index (ω) | 3.36 | eV | A measure of the energy lowering of a system when it accepts electrons. |

Note: These values are representative and would be obtained from a specific DFT calculation.

Molecular Orbital Analysis and Reactivity Predictions for the Azetidine Ring

The reactivity of the azetidine ring is largely governed by the nature of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org The energy and spatial distribution of these orbitals are critical for predicting how the molecule will interact with other chemical species. mit.eduthescience.dev

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich m-tolyl ring, influenced by the π-system of the aromatic group. The LUMO, conversely, would likely be distributed across the strained C-N and C-C bonds of the protonated azetidine ring. This distribution makes the ring susceptible to nucleophilic attack, a characteristic reactivity pathway for azetidines driven by the desire to relieve ring strain. rsc.orgrsc.org

The HOMO-LUMO energy gap is a crucial predictor of chemical reactivity. researchgate.net A small gap suggests that the molecule can be easily excited, indicating higher reactivity. For this compound, the large positive charge on the nitrogen atom significantly lowers the energy of the LUMO, making the ring an excellent electrophilic center. This computational insight supports the known reactivity of azetidinium ions towards nucleophiles, leading to ring-opening reactions. acs.org The ideal trajectory for a nucleophile would be an attack at approximately 180° to the C-N bond (an S_N2-type reaction), a configuration that is sterically constrained but electronically favored to achieve maximum overlap between the nucleophile's HOMO and the ring's LUMO. acs.org

Conformational Analysis and Energy Landscapes of 3-(m-Tolyl)azetidine

The three-dimensional structure of 3-(m-Tolyl)azetidine is not static. The molecule exists as an ensemble of different conformations arising from the puckering of the azetidine ring and the rotation around the single bond connecting the ring to the m-tolyl group. Computational methods can map the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers between them. nih.gov

DFT calculations can identify two primary puckered conformations for the azetidine ring, where one of the carbon atoms is out of the plane of the other three atoms. lookchem.com For each of these puckered states, the m-tolyl group can rotate. A relaxed potential energy surface scan, where the dihedral angle between the azetidine ring and the tolyl group is systematically varied, can reveal the rotational energy minima and maxima. The interaction between the hydrogen atoms on the azetidine ring and the tolyl group creates steric hindrance that defines these energy barriers.

The analysis of the multidimensional energy landscape, often aided by techniques like principal component analysis (PCA) on simulation data, helps to classify the major conformational states and their relative populations. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of 3-(m-Tolyl)azetidine

| Conformer ID | Azetidine Puckering | C-C-C_aryl-C_aryl Dihedral Angle | Relative Energy (kcal/mol) | Description |

| Conf-1 | Axial-like | ~30° | 0.00 | Global minimum; staggered orientation minimizes steric clash. |

| Conf-2 | Axial-like | ~150° | 0.25 | A second low-energy staggered conformer. |

| Conf-3 | Equatorial-like | ~45° | 1.80 | Higher energy due to the equatorial position of the bulky tolyl group. |

| Conf-4 | Axial-like | ~90° | 4.50 | Rotational transition state; eclipsed interaction. |

Note: Data is illustrative. The "axial-like" and "equatorial-like" descriptors refer to the orientation of the m-tolyl group relative to the general plane of the ring.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations are excellent for identifying stationary points on the energy landscape, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. nih.govyoutube.com MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of the conformational space available to the molecule under specific conditions (e.g., in solution at a certain temperature). nih.gov

For this compound, an MD simulation would typically be run by placing the molecule in a box of explicit solvent molecules, such as water, to mimic an aqueous environment. The simulation would track the trajectory of every atom over nanoseconds or even microseconds. rsc.org This allows for the observation of transitions between different puckered states of the azetidine ring and rotations of the tolyl group, providing a statistical picture of the preferred conformations in solution. nih.gov

Furthermore, MD simulations are crucial for assessing the stability of the molecule. nih.gov By analyzing the root-mean-square deviation (RMSD) of the atomic positions over time, one can determine if the molecule maintains a stable average structure or undergoes significant conformational changes. These simulations can reveal the flexibility of different parts of the molecule and the timescale of various motions, which are critical for understanding how the molecule might interact with a biological target. youtube.comnih.gov

Prediction of Spectroscopic Signatures via Density Functional Theory (DFT)

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to validate experimentally synthesized structures. scielo.br DFT calculations can provide highly accurate predictions of nuclear magnetic resonance (NMR) and infrared (IR) spectra. kastamonu.edu.tr

For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. kastamonu.edu.tr These values can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra, providing a direct comparison with experimental data for structure verification.

Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies and intensities of the molecule. arxiv.org This generates a theoretical IR spectrum, where the positions of the peaks correspond to specific vibrational modes, such as C-H stretches, N-H bends (from the azetidinium ion), and aromatic ring vibrations.

Table 3: Hypothetical DFT-Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ, ppm) for a 3-Arylazetidine Analog

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Assignment |

| C2/C4 (Azetidine) | 58.2 | 57.9 | CH₂ groups adjacent to Nitrogen |

| C3 (Azetidine) | 38.5 | 38.1 | CH group with aryl substituent |

| C_ipso (Aryl) | 142.1 | 141.8 | Aromatic C attached to azetidine |

| C_ortho (Aryl) | 129.5 | 129.3 | Aromatic CH ortho to azetidine |

| C_meta (Aryl) | 128.9 | 128.7 | Aromatic CH meta to azetidine |

| C_para (Aryl) | 127.3 | 127.0 | Aromatic CH para to azetidine |

Note: This table illustrates the typical agreement between predicted and experimental data for a related structure.

Modeling of Interactions with Hypothetical Chemical Environments

Understanding how this compound interacts with its surroundings is key to predicting its behavior in complex systems, such as in a solvent or at the binding site of a protein. MD simulations are the primary tool for this purpose. nih.gov

To model its behavior in an aqueous solution, the hydrochloride salt is represented as a protonated azetidinium ion and a chloride counter-ion. The simulation would explicitly show the formation of a hydration shell around the molecule. Strong hydrogen bonds would be observed between the N-H group of the azetidinium ion and water molecules. The hydrophobic m-tolyl group would influence the local water structure, leading to hydrophobic hydration effects.

In a hypothetical biological context, such as the active site of an enzyme, a combination of molecular docking and MD simulations would be used. Docking would first predict the most likely binding pose of the molecule within the protein's binding pocket. Then, a long-timescale MD simulation of the protein-ligand complex would be performed. nih.gov This simulation would assess the stability of the binding pose and analyze the specific intermolecular interactions—such as hydrogen bonds, salt bridges with charged residues, and π-π stacking or hydrophobic interactions involving the tolyl group—that stabilize the complex. rsc.orgnih.gov These simulations provide an atomic-level picture of the binding mechanism and can guide the rational design of more potent derivatives.

Derivatization and Functionalization Strategies for the 3 M Tolyl Azetidine Core

Regioselective Functionalization of the Azetidine (B1206935) Ring System

The ability to selectively modify specific positions of the 3-(m-tolyl)azetidine (B13346248) ring is crucial for creating targeted molecular architectures. The primary sites for functionalization are the nitrogen atom (N1), the carbon adjacent to the nitrogen (C2/C4), and the carbon bearing the tolyl group (C3).

One key strategy for functionalization at the C2 position is through α-lithiation. uni-muenchen.de This process typically involves the use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to deprotonate the position alpha to the nitrogen atom. uni-muenchen.de The resulting organolithium intermediate can then be trapped with various electrophiles. For this to be effective, the azetidine nitrogen must be protected, for instance with a pivaloyl (Piv) or tert-butoxycarbonyl (Boc) group, which also serves as a directing group. uni-muenchen.de

Another approach to achieving regioselectivity is through the intramolecular aminolysis of epoxides. For example, lanthanide triflates like La(OTf)₃ can catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines. nih.govfrontiersin.org This method allows for the construction of the azetidine ring with specific substituents already in place, offering control over the final substitution pattern. nih.gov The regioselectivity of this ring-opening is influenced by the stereochemistry of the epoxy amine precursor. magtech.com.cn

Functionalization at the C3 position often leverages the existing m-tolyl group or involves reactions that replace it. Cross-coupling reactions are particularly powerful for introducing new aryl or heteroaryl groups at this position. nih.gov

| Position | Method | Description | Key Reagents |

| C2 | α-Lithiation | Deprotonation alpha to the nitrogen followed by reaction with an electrophile. | s-BuLi, TMEDA |

| Ring Formation | Intramolecular Aminolysis of Epoxides | Catalytic ring closure of an epoxy amine to form the azetidine ring with defined regiochemistry. | La(OTf)₃ |

| C3 | Cross-Coupling | Replacement or addition of groups at the C3 position. | Palladium catalysts, Boronic acids |

Introduction of Diverse Chemical Functionalities

Once regioselective control is established, a wide range of chemical groups can be introduced onto the 3-(m-tolyl)azetidine core.

N-alkylation and N-acylation are fundamental transformations for derivatizing the azetidine nitrogen. N-alkylation can be achieved by reacting the secondary amine of 3-(m-tolyl)azetidine with alkyl halides or via reductive amination. For instance, N-alkylation with allyl bromide has been used to prepare precursors for ring-closing metathesis. nih.gov

Acylation of the nitrogen atom is readily accomplished using acyl chlorides or anhydrides, often in the presence of a base. This reaction is not only a method for introducing functionality but also for installing protecting groups like Boc or Cbz, which are crucial for directing subsequent reactions or for use in peptide synthesis. uni-muenchen.deresearchgate.net The formation of amide bonds is a key step in creating peptide mimetics incorporating the azetidine scaffold. google.com

Halogenation provides a handle for further functionalization, most notably through cross-coupling reactions. A strategy for accessing 3-haloazetidines involves the halogenation of titanacyclobutanes, which can be generated from ketones or alkenes. nih.gov These dihalide intermediates can then react with primary amines to form the azetidine ring. nih.gov

With a halogenated azetidine, such as a 3-iodoazetidine (B8093280), various cross-coupling reactions can be employed. organic-chemistry.org

Hiyama Coupling: This palladium-catalyzed reaction couples a 3-iodoazetidine with an arylsilane to form 3-arylazetidines under mild conditions. organic-chemistry.org

Suzuki-Miyaura Coupling: This versatile method uses a palladium catalyst to couple an organoboron species (like a boronic acid) with an alkyl or aryl halide. nih.govorganic-chemistry.org It has been used to synthesize 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid derivatives. nih.gov

Buchwald-Hartwig Amination: This reaction is primarily used for N-arylation, forming a bond between the azetidine nitrogen and an aryl group. uni-muenchen.de It can be performed in a one-pot sequence following a strain-release ring-opening of an azabicyclobutane. uni-muenchen.de

These methodologies allow for the introduction of a wide array of aryl and heteroaryl substituents, significantly diversifying the available derivatives. nih.gov

| Reaction Type | Substrates | Catalyst/Reagents | Product |

| Hiyama Coupling | 3-Iodoazetidine, Arylsilane | Palladium Catalyst | 3-Arylazetidine |

| Suzuki-Miyaura Coupling | 3-Haloazetidine, Boronic Acid | Palladium Catalyst, Base | 3-Arylazetidine |

| Buchwald-Hartwig Amination | Azetidine, Aryl Halide | Palladium Catalyst, Ligand, Base | N-Arylazetidine |

Beyond carbon, other heteroatoms can be incorporated. N-functionalization is inherent to many of the reactions already discussed, such as acylation and arylation at the nitrogen atom. uni-muenchen.degoogle.com These modifications are critical for tuning the electronic and steric properties of the molecule. For example, the introduction of a 2-propynyl carbamate (B1207046) onto the azetidine nitrogen allows for late-stage modifications via "click" chemistry. researchgate.net

Sulfur can also be introduced. For example, a 2,2-dimethyl-1-(3-(p-tolyl)azetidin-1-yl)propane-1-thione has been synthesized, demonstrating the possibility of forming thioamides at the azetidine nitrogen. uni-muenchen.de This introduces a new set of potential interactions and chemical reactivity.

Synthesis of Advanced Azetidine Scaffolds from 3-(m-Tolyl)azetidine Hydrochloride

The functionalized 3-(m-tolyl)azetidine core is an excellent building block for constructing more complex, three-dimensional structures, which are of great interest in drug discovery for exploring new chemical space. nih.govnih.gov

Fused Scaffolds: Ring-closing metathesis (RCM) is a powerful tool for creating fused ring systems. By N-alkylating a functionalized azetidine with allyl bromide, a diene precursor is formed. Treatment with a Grubbs catalyst can then effect the formation of an eight-membered ring fused to the azetidine core. nih.gov

Bridged Scaffolds: Intramolecular reactions can lead to the formation of bridged systems. For example, displacement of a tosylate by an amine within the same molecule can generate a diazabicyclo[3.1.1]heptane core. nih.govresearchgate.net

Spirocyclic Scaffolds: Spirocyclic systems, where two rings share a single atom, can be accessed from densely functionalized azetidines. One approach involves the metalation of a 2-cyanoazetidine followed by an intramolecular cyclization reaction to form a novel spirocyclic azetidine scaffold. nih.gov These spirocyclic structures, such as 2,6-diazaspiro[3.3]heptanes, are valuable as conformationally rigid isosteres for common motifs like piperazine (B1678402). nih.gov A multicomponent synthesis approach starting from azabicyclo[1.1.0]butyl-lithium can also generate a diverse library of 1,3,3-trisubstituted azetidines. nih.gov

Stereochemical Control in Derivatization Reactions

Controlling the stereochemistry during the synthesis and derivatization of the azetidine ring is critical, as different stereoisomers can have vastly different biological activities. nih.gov

Diastereoselective approaches often rely on substrate control, where the existing stereocenters in the starting material direct the stereochemical outcome of a subsequent reaction. For instance, the α-lithiation of N-protected 3-arylated azetidines can proceed with a degree of diastereoselectivity, which is influenced by the protecting group and the reaction conditions. uni-muenchen.de

Enantioselective methods employ chiral catalysts or auxiliaries to control the formation of a specific enantiomer.

Chiral Sulfinamide Chemistry: Chiral N-propargylsulfonamides can be used to synthesize chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Hydrogen-Bond-Donor Catalysis: Chiral squaramide catalysts have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines, yielding valuable chiral α-amino-γ-halopropane building blocks. acs.org

These stereocontrolled methods are essential for the synthesis of enantiomerically pure azetidine derivatives for pharmacological evaluation. nih.gov

Applications of 3 M Tolyl Azetidine Hydrochloride in Organic Synthesis

3-(m-Tolyl)azetidine (B13346248) Hydrochloride as a Key Building Block

3-(m-Tolyl)azetidine, readily converted to its hydrochloride salt for improved stability and handling, is a valuable starting material for the synthesis of more elaborate molecules. The presence of the m-tolyl group provides a site for further functionalization and influences the steric and electronic properties of the final products.

Role in Heterocyclic Compound Synthesis

The 3-arylazetidine scaffold is a cornerstone in the synthesis of a variety of heterocyclic compounds. nih.gov The nitrogen atom of the azetidine (B1206935) ring can act as a nucleophile, while the ring itself can undergo cleavage or rearrangement under appropriate conditions to form larger, more complex heterocyclic systems. For instance, N-aryl-3-alkylideneazetidines can undergo a silver-promoted oxidative cascade reaction with carboxylic acids to furnish fused pyridine (B92270) ring systems. news-medical.net While this specific reaction utilizes an alkylidene-substituted azetidine, it highlights the potential of the 3-arylazetidine core to be transformed into other heterocyclic structures.

Furthermore, the aza-Michael addition of heterocyclic amines to activated azetidines, such as methyl (N-Boc-azetidin-3-ylidene)acetate, is a powerful method for constructing C-N bonds and generating functionalized 3-substituted azetidines. nih.gov This approach allows for the introduction of various heterocyclic moieties onto the azetidine ring, creating diverse molecular frameworks. For example, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with pyrazole (B372694) derivatives yields 3-(pyrazol-1-yl)azetidine adducts, which are precursors to biologically active compounds. nih.gov The 3-(m-tolyl)azetidine core can be envisioned as a key component in similar synthetic strategies, leading to novel heterocyclic compounds with potential applications in medicinal chemistry.

Precursor for Complex Molecular Architectures

The strained nature of the azetidine ring makes it an excellent precursor for constructing intricate molecular architectures through ring-opening or ring-expansion reactions. sciencedaily.com The 3-(m-tolyl)azetidine moiety can be incorporated into larger molecules, where the azetidine ring can be selectively opened to introduce linear side chains or expanded to form five- or six-membered rings. This strategy provides access to a wide range of molecular scaffolds that would be challenging to synthesize through other methods. evitachem.comresearchgate.net

For example, the synthesis of novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones has been achieved through the Kinugasa reaction of nitrones with aryl alkynes. nih.gov These β-lactam structures, which are isomers of azetidin-3-ones, serve as versatile intermediates for further chemical modifications. The 3-aryl group, such as the m-tolyl group, plays a crucial role in influencing the stereochemical outcome of the reaction and the biological activity of the final products. nih.gov

Development of Novel Synthetic Reagents Utilizing the Azetidine Moiety

The unique reactivity of the azetidine ring can be exploited to develop novel synthetic reagents. The ring strain can be harnessed to drive reactions that would not be possible with less strained heterocyclic systems. For instance, the development of chiral azetidin-3-ones from N-propargylsulfonamides via a gold-catalyzed oxidative cyclization provides a versatile substrate for the synthesis of functionalized azetidines. nih.gov The N-substituent and the substituent at the 3-position can be varied to create a library of chiral building blocks.

While not directly involving 3-(m-tolyl)azetidine hydrochloride, the principles of using the azetidine scaffold to create new reagents are applicable. One could envision the development of chiral ligands or catalysts based on the 3-(m-tolyl)azetidine framework, where the tolyl group could provide beneficial steric or electronic effects for asymmetric transformations.

Strategies for Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govnih.gov The 3-(m-tolyl)azetidine scaffold is an ideal starting point for DOS due to its multiple points of diversification. The nitrogen atom can be functionalized, the tolyl group can be modified, and the azetidine ring can be opened or expanded to create a wide array of molecular architectures. evitachem.comresearchgate.net

A general approach to creating a library of azetidine-based scaffolds involves the synthesis of a densely functionalized azetidine core, which is then subjected to various diversification reactions. evitachem.comresearchgate.net This can lead to the formation of fused, bridged, and spirocyclic ring systems. The 3-(m-tolyl)azetidine core can be incorporated into such a DOS program, providing access to a unique region of chemical space. The physicochemical properties of the resulting library members can be tailored by carefully selecting the building blocks and reaction conditions. evitachem.comresearchgate.net

| Diversification Strategy | Reaction Type | Potential Products from 3-(m-Tolyl)azetidine Scaffold | Reference |

| N-Functionalization | Alkylation, Acylation, Arylation | N-Alkyl, N-Acyl, N-Aryl-3-(m-tolyl)azetidines | evitachem.comresearchgate.net |

| Ring-Opening | Nucleophilic attack | Functionalized amino alcohols | sciencedaily.com |

| Ring-Expansion | Rearrangement reactions | Pyrrolidines, Piperidines | sciencedaily.com |

| Cycloaddition | [3+2] or [4+2] cycloadditions | Fused heterocyclic systems | nih.gov |

Tandem Reactions and Cascades Involving this compound

Tandem and cascade reactions offer an efficient way to build molecular complexity in a single synthetic operation by combining multiple bond-forming events in one pot. The strained azetidine ring is an excellent substrate for initiating such reaction cascades. The ring-opening of the azetidine can trigger a sequence of reactions, leading to the formation of complex polycyclic structures.

A notable example is the silver-promoted oxidative cascade reaction of N-aryl-3-alkylideneazetidines with carboxylic acids, which provides access to functionalized fused pyridines. news-medical.net This reaction involves a chemo- and regioselective ring expansion, followed by oxidative nucleophilic additions and aromatization. Although this example uses a 3-alkylideneazetidine, it demonstrates the potential for developing similar cascade reactions starting from 3-(m-tolyl)azetidine derivatives. The m-tolyl group would influence the electronic properties of the system and potentially the outcome of the cascade.

| Reaction Type | Starting Material (Conceptual) | Key Transformations | Potential Product | Reference |

| Oxidative Cascade | N-Aryl-3-(m-tolyl)azetidine derivative | Ring expansion, Oxidative additions, Aromatization | Fused Pyridine System | news-medical.net |

| Tandem Ring-Opening/Cyclization | N-Acyl-3-(m-tolyl)azetidinium ion | Nucleophilic ring opening, Intramolecular cyclization | Polycyclic amine |

Medicinal Chemistry Perspectives on the 3 M Tolyl Azetidine Scaffold Conceptual Design

Azetidine (B1206935) Rings as Privileged Scaffolds in Modern Drug Design (General Principles)

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable and privileged scaffold in medicinal chemistry. nih.gov Its growing prominence is attributed to a unique combination of structural and chemical properties that are highly advantageous for drug design. nih.govrsc.org Azetidine is the smallest nitrogen-containing saturated heterocycle that possesses considerable chemical stability, making it easier to handle than the more strained aziridines, yet more reactive and three-dimensionally complex than the flexible five-membered pyrrolidines. rsc.orgenamine.net

The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with unique reactivity that can be harnessed for further functionalization. rsc.org This strain, however, does not compromise its stability under typical physiological conditions, a critical factor for any therapeutic agent. nih.gov The inclusion of an azetidine ring imparts a degree of conformational rigidity to a molecule. nih.govenamine.net This restriction of conformational flexibility can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net

The three-dimensional character of the azetidine scaffold provides an excellent platform for orienting substituents into specific vectors in space, allowing for precise interaction with protein binding pockets. This is a key feature of privileged scaffolds, which are molecular frameworks that can interact effectively with multiple protein targets. pageplace.de The nitrogen atom within the ring can act as a hydrogen bond acceptor or a point for further substitution, allowing for the fine-tuning of physicochemical properties like solubility and basicity. technologynetworks.com The value of this scaffold is demonstrated by its presence in several approved drugs, highlighting its clinical relevance. rsc.orgtechnologynetworks.com

Table 1: Examples of Marketed Drugs Containing an Azetidine Moiety

| Drug Name | Therapeutic Class | Role of Azetidine Ring |

| Azelnidipine | Antihypertensive | Calcium channel blocker; the azetidine ring is a key structural component. rsc.orgenamine.net |

| Cobimetinib | Anticancer | MEK inhibitor; the azetidine contributes to the overall conformation and binding. rsc.org |

| Ximelagatran | Anticoagulant | Direct thrombin inhibitor; the azetidine moiety is integral to its structure. rsc.org |

Conceptual Approaches to Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemotypes, improving drug-like properties, and navigating patent landscapes. nih.govresearchgate.net Bioisosterism involves substituting a functional group or scaffold with another that retains similar biological activity. nih.gov Scaffold hopping is a more substantial form of this, where the central core of a molecule is replaced with a topologically distinct framework while preserving the orientation of key interacting groups. researchgate.netresearchgate.net

The azetidine ring is an excellent candidate for such studies due to its defined three-dimensional structure and its ability to mimic the spatial arrangement of other cyclic systems. For instance, the 2,6-diazaspiro[3.3]heptane ring system, which features two fused azetidine rings, is frequently used as a bioisosteric replacement for the piperazine (B1678402) ring. nih.gov This substitution can increase conformational rigidity, enhance aqueous solubility, and position substituents in new regions of chemical space. nih.gov A notable example involved replacing the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane, which resulted in improved target selectivity and reduced off-target effects. nih.gov

In the context of the 3-(m-tolyl)azetidine (B13346248) scaffold, the azetidine core can be conceptualized as a bioisostere for other 3-substituted cyclic amines, such as piperidine (B6355638) or pyrrolidine (B122466). The key is to maintain the critical distance and vector of the aryl substituent relative to the amine nitrogen. This hop from a five- or six-membered ring to a four-membered ring can significantly alter properties such as lipophilicity, metabolic stability, and crystal packing, offering a pathway to optimize a lead compound. nih.gov

Rational Design Principles for Azetidine-Based Ligands

The rational design of ligands incorporating an azetidine core requires careful consideration of its unique structural features. researchgate.net A primary principle is the exploitation of its conformational rigidity. enamine.net Unlike more flexible rings, the puckered four-membered ring of azetidine presents substituents at well-defined angles. Designers can leverage this to achieve precise and high-affinity interactions with a target protein.

Key design principles include:

Stereochemistry: The substitution pattern on the azetidine ring can create stereocenters. For a 3-substituted azetidine like 3-(m-tolyl)azetidine, the stereochemistry at the C3 position is not a factor unless another substituent is introduced. However, for 2,3- or 2,4-disubstituted azetidines, controlling the relative stereochemistry is crucial for correct ligand presentation.

Substitution Vector: The position of substitution dictates the exit vector for the substituent. In 3-substituted azetidines, the substituent projects in a pseudo-equatorial or pseudo-axial fashion from the puckered ring, influencing how it probes the receptor pocket.

Nitrogen Substitution: The azetidine nitrogen is a key handle for modification. technologynetworks.com It can be left as a secondary amine (NH) to act as a hydrogen bond donor or be substituted to block metabolism, modulate basicity, or introduce another functional group to explore the binding site. technologynetworks.com The choice between an unsubstituted NH-azetidine and a substituted derivative provides significant flexibility in tuning the molecule's properties. technologynetworks.com

Spirocyclization: Creating spirocyclic systems, where the azetidine ring is fused to another ring through a single shared carbon, is a powerful design strategy. technologynetworks.comnih.gov This creates a rigid, three-dimensional structure that can access novel chemical space. For instance, spiro azetidines can position two rings perpendicular to each other, isolating the reactive nitrogen atom for specific chemical interactions. technologynetworks.com

Computational Screening and Docking Studies for Hypothetical Receptor Interactions

Computational methods, particularly molecular docking and virtual screening, are indispensable tools for predicting and analyzing the interactions of azetidine-based ligands with their hypothetical biological targets. rjptonline.orgresearchgate.net These in silico techniques allow researchers to assess the binding mode and estimate the binding affinity of a ligand within a protein's active site before undertaking costly synthesis. rjptonline.orgvistas.ac.in

Molecular docking simulations for a compound like 3-(m-tolyl)azetidine would involve placing the molecule into the binding site of a target receptor and evaluating the potential non-covalent interactions. The process typically involves:

Preparation of Receptor and Ligand: A 3D structure of the target protein is obtained, often from the Protein Data Bank. The ligand, 3-(m-tolyl)azetidine, is drawn and its energy is minimized to achieve a stable conformation. rjptonline.org

Docking Simulation: Software like AutoDock is used to explore various possible orientations (poses) of the ligand within the binding site. rjptonline.orgvistas.ac.in The program calculates a scoring function for each pose, which estimates the binding free energy. researchgate.net Lower binding energy scores typically indicate more favorable binding. nih.gov

Analysis of Interactions: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds between the azetidine nitrogen and receptor residues, or hydrophobic interactions involving the m-tolyl group. rjptonline.org

For example, a hypothetical docking study of 3-(m-tolyl)azetidine into a generic monoamine transporter binding site might reveal the interactions detailed in the table below.

Table 2: Hypothetical Docking Results for 3-(m-Tolyl)azetidine

| Interaction Type | Ligand Moiety | Hypothetical Receptor Residue | Predicted Contribution |

| Hydrogen Bond | Azetidine N-H | Aspartic Acid (side chain carboxylate) | Strong, anchoring interaction |

| Ionic Interaction | Protonated Azetidine N | Aspartic Acid (side chain carboxylate) | Strong, charge-assisted bond |

| Hydrophobic (π-π) | m-Tolyl Ring | Phenylalanine or Tyrosine (aromatic ring) | Favorable stacking interaction |

| Hydrophobic (Alkyl) | Tolyl Methyl Group | Leucine or Valine (aliphatic side chain) | Fills a small hydrophobic pocket |

Such studies can guide the design of new derivatives. For instance, if the docking results show an unoccupied pocket near the tolyl ring, a medicinal chemist might design a derivative with a larger substituent at that position to achieve additional favorable interactions. researchgate.net

Pharmacophore Elucidation of Azetidine Core Structures in Drug Design

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. arxiv.org Elucidating the pharmacophore of a series of active compounds is a critical step in understanding their structure-activity relationship (SAR) and in designing new molecules with improved potency. nih.gov

For a class of drugs based on the 3-aryl-azetidine scaffold, a pharmacophore model would be constructed by superimposing several active analogues and identifying the common chemical features responsible for their activity. arxiv.orgnih.gov These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. proquest.com

A hypothetical pharmacophore for a series of 3-aryl-azetidine-based ligands targeting a neurotransmitter receptor might include:

A Hydrogen Bond Acceptor/Donor Feature: Located on the azetidine nitrogen, representing its ability to form a hydrogen bond with the receptor.

A Positive Ionizable Feature: Also centered on the azetidine nitrogen, which is likely protonated at physiological pH, allowing for a key ionic interaction.

An Aromatic Ring Feature: Representing the m-tolyl group, which likely engages in π-stacking or hydrophobic interactions within the binding site.

A Hydrophobic Feature: Corresponding to the methyl group on the tolyl ring, indicating a specific hydrophobic pocket.

Once a pharmacophore hypothesis is generated and validated, it can be used as a 3D query to screen large virtual libraries of compounds. nih.gov This allows for the rapid identification of structurally diverse molecules that match the pharmacophore and are therefore likely to be active, a process known as pharmacophore-based virtual screening. nih.gov This approach is highly effective for scaffold hopping, as it identifies molecules that present the correct pharmacophoric features, regardless of their underlying core structure.

Analytical Methodologies for 3 M Tolyl Azetidine Hydrochloride

Development of Advanced Chromatographic Separation Techniques (e.g., Chiral HPLC)

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of compounds within a mixture. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are among the most utilized methods for their high resolution and versatility. ijpsjournal.com For chiral molecules like 3-(m-Tolyl)azetidine (B13346248) Hydrochloride, which possesses a stereocenter, chiral separation techniques are of paramount importance. nih.gov The different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification a critical aspect of development and quality control. nih.govshimadzu.com

Chiral HPLC is a primary method for separating enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability across various separation modes, including normal phase, reversed-phase, and polar organic mode. researchgate.netnih.gov Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often offering advantages in terms of speed and reduced environmental impact due to the use of supercritical CO2 as the main mobile phase component. ijpsjournal.comshimadzu.com The development of a robust chiral separation method for 3-(m-Tolyl)azetidine Hydrochloride would involve screening various CSPs and mobile phase compositions to achieve optimal resolution between the enantiomers. shimadzu.com

Table 1: Common Chiral Stationary Phases for Separation of Amines and Heterocyclic Compounds

| CSP Type | Common Examples | Separation Mode(s) |